N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3S2/c1-12-6-7-15(11-16(12)22)25(2)30(26,27)17-8-9-29-18(17)20-23-19(24-28-20)13-4-3-5-14(21)10-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKCZQVNHFDSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a thiophene ring with sulfonamide and oxadiazole functionalities. The presence of fluorine atoms enhances its pharmacological properties by improving metabolic stability and bioavailability.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This can be accomplished via nucleophilic substitution reactions.
- Oxadiazole Synthesis : The oxadiazole moiety is introduced through condensation reactions involving hydrazine derivatives and carbonyl compounds.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of various derivatives of this compound against different cancer cell lines. For instance, compounds containing similar oxadiazole structures have demonstrated significant cytotoxic effects against breast, colon, and lung cancer cells. The antiproliferative activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
The biological activity of this compound can be summarized as follows:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cell lines.
- Induction of Apoptosis : Studies indicate that it may activate caspase pathways leading to programmed cell death.
- Antioxidant Activity : The fluorinated components contribute to an enhanced ability to scavenge free radicals, reducing oxidative stress in cells .
Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives showed that those with similar structural motifs exhibited potent anticancer activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most effective compound in this series induced apoptosis through mitochondrial pathways and showed a dose-dependent response .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their biological effects. It was found that they could inhibit specific kinases involved in cell signaling pathways crucial for cancer progression. This inhibition was linked to the structural characteristics imparted by the fluorinated groups .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
